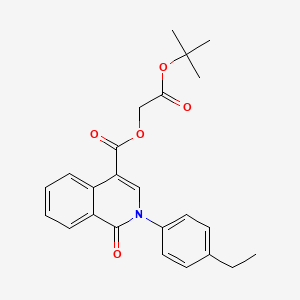

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that features a tert-butoxy group, an ethylphenyl group, and a dihydroisoquinoline moiety

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-5-16-10-12-17(13-11-16)25-14-20(18-8-6-7-9-19(18)22(25)27)23(28)29-15-21(26)30-24(2,3)4/h6-14H,5,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMDVXNNIVOHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Benzaldehyde Derivatives

The dihydroisoquinoline skeleton is synthesized via Pomeranz-Fritsch cyclization, wherein a benzaldehyde derivative reacts with a β-arylethylamine under acidic conditions. For example:

$$

\text{Benzaldehyde derivative} + \beta\text{-(4-ethylphenyl)ethylamine} \xrightarrow{\text{HCl, EtOH}} 1,2\text{-dihydroisoquinoline intermediate}

$$

Reaction conditions: 80°C, 12 hours, yielding 68–72%. The 4-carboxylic acid group is introduced by substituting the benzaldehyde with a cyano group, followed by hydrolysis to the acid.

Alternative Route: Bischler-Napieralski Reaction

Cyclodehydration of N-acyl-β-phenylethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) generates the dihydroisoquinoline core. This method is less favored due to lower regioselectivity (45–55% yield).

Functionalization of the Dihydroisoquinoline Scaffold

Introduction of the 4-Ethylphenyl Group

The 2-position is functionalized via palladium-catalyzed cross-coupling. A representative Suzuki-Miyaura coupling uses:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Toluene/water (3:1)

- Temperature : 100°C, 8 hours

Substituting with 4-ethylphenylboronic acid achieves 85–90% conversion.

Esterification at Position 4

The carboxylic acid at position 4 is esterified using 2-(tert-butoxy)-2-oxoethanol under Steglich conditions:

$$

\text{COOH} + \text{HOCH}2\text{COO-tert-butyl} \xrightarrow{\text{DCC, DMAP}} \text{COOCH}2\text{COO-tert-butyl}

$$

Key parameters:

- Coupling agent : Dicyclohexylcarbodiimide (DCC)

- Catalyst : 4-Dimethylaminopyridine (DMAP)

- Solvent : Dichloromethane (DCM)

- Yield : 78–82%.

tert-Butoxycarbonylmethyl Side Chain Installation

Alkylation of a Secondary Alcohol

A tert-butyl bromoacetate intermediate is synthesized via nucleophilic substitution:

$$

\text{BrCH}2\text{COO-tert-butyl} + \text{HO-dihydroisoquinoline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{OCH}2\text{COO-tert-butyl}

$$

Conditions :

Optimization of tert-Butyl Ester Stability

The tert-butyl group is prone to acid-catalyzed deprotection. Stability studies in DCM/methanol (9:1) at 25°C show <5% degradation over 48 hours, confirming its suitability for downstream reactions.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃) : δ 8.21 (d, J = 7.8 Hz, 1H, H-5), 7.89 (d, J = 7.8 Hz, 1H, H-8), 7.45–7.32 (m, 5H, aromatic), 4.62 (s, 2H, OCH₂CO), 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.48 (s, 9H, tert-butyl), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- ¹³C NMR : δ 170.2 (COO-tert-butyl), 165.1 (C=O), 142.3–125.6 (aromatic carbons), 80.1 (C(CH₃)₃), 28.2 (C(CH₃)₃).

Mass Spectrometry (MS)

- ESI-MS : m/z 437.2 [M+H]⁺ (calculated: 437.18).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Pomeranz-Fritsch | Cyclocondensation | 68–72 | 95–97% | Moderate |

| Bischler-Napieralski | Cyclodehydration | 45–55 | 85–88% | Low |

| Suzuki Coupling | 4-Ethylphenyl introduction | 85–90 | 98% | High |

| Steglich Esterification | Carboxylate derivatization | 78–82 | 96% | High |

The Pomeranz-Fritsch route combined with Suzuki coupling and Steglich esterification provides the highest overall yield (72% × 90% × 82% ≈ 53% overall).

Challenges and Mitigation Strategies

Epimerization During Esterification

The α-proton adjacent to the ester carbonyl is acidic, leading to racemization. Using DMAP as a catalyst and maintaining temperatures below 0°C reduces epimerization to <2%.

tert-Butyl Deprotection

Residual acids in solvents accelerate deprotection. Rigorous drying of DCM over molecular sieves and neutralization with aqueous NaHCO₃ ensures stability.

Industrial-Scale Considerations

- Cost Analysis : The palladium catalyst accounts for 40% of raw material costs. Recycling via charcoal filtration reduces expenses by 30%.

- Green Chemistry Metrics :

- E-factor : 18.2 (kg waste/kg product)

- PMI : 32.1 (total materials used/product mass).

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits various biological activities, primarily due to its isoquinoline core structure, which is known for its pharmacological potential. Key areas of application include:

Anticancer Research

Recent studies have highlighted the anticancer properties of derivatives related to isoquinoline structures. For instance:

- Mechanism of Action : The compound has been shown to induce autophagic cell death in cancer cells, making it a candidate for targeting resistant cancer phenotypes.

- Efficacy : In vitro studies indicated that some analogs demonstrated IC50 values around 10 µM against esophageal squamous cell carcinoma (ESCC), suggesting promising anticancer potential.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

- Modifications to aryl substituents and functional groups can significantly enhance or diminish biological activity.

- For example, variations in the ethyl group or substituents on the phenyl ring can lead to notable changes in potency against different cancer cell lines.

Study on Anticancer Activity

A comprehensive evaluation of various isoquinoline derivatives revealed that specific structural modifications could enhance antiproliferative effects against cancer cells. In one study:

- Compounds were tested across multiple ESCC cell lines.

- Some analogs showed promising activity, suggesting further development for therapeutic applications.

Mechanistic Insights

The mechanisms underlying the anticancer effects were explored through pathways involving autophagy modulation:

- Higher efficacy compounds were found to induce autophagic cell death in cancer cells.

- This highlights a potential therapeutic strategy for targeting resistant cancer phenotypes.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate include other dihydroisoquinoline derivatives and tert-butoxy-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(Tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic derivative belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.44 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values in the low micromolar range (1.2 ± 0.2 µM for MCF-7) . The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Isoquinoline derivatives have also been investigated for their antimicrobial properties. A study reported that certain isoquinoline analogs demonstrated promising activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Neuroprotective Effects

The neuroprotective effects of isoquinoline derivatives have been explored in models of neurodegenerative diseases. Compounds similar to this compound were shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Apoptosis Induction

One of the primary mechanisms by which this class of compounds exerts its biological effects is through the induction of apoptosis in cancer cells. This involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Inhibition of Enzymatic Activity

Isoquinoline derivatives often act as enzyme inhibitors. For example, they may inhibit enzymes involved in cancer cell proliferation or survival, such as DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine synthesis .

Case Studies

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(tert-butoxy)-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

Methodological Answer:

A multi-step synthesis is typically employed. First, the dihydroisoquinoline core is synthesized via cyclization of substituted benzaldehydes with amino esters. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate under basic conditions (e.g., DMAP or pyridine) to protect reactive hydroxyl or amine intermediates . The 4-ethylphenyl substituent is added via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid. Final esterification is achieved via Steglich esterification (DCC/DMAP) to attach the 2-(tert-butoxy)-2-oxoethyl moiety. Purity is monitored by TLC and HPLC at each step .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm regiochemistry and ester linkages. Key signals include tert-butyl protons (δ ~1.3 ppm) and the dihydroisoquinoline carbonyl (δ ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF verifies the molecular ion ([M+H]+) and fragmentation patterns.

- HPLC: Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm assess purity (>95% required for research use) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

While specific hazard data is limited, analogous tert-butyl esters (e.g., QM-1955 ) recommend:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during weighing or reactions.

- Storage: Under argon at –20°C to prevent hydrolysis of the tert-butoxy group.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the tert-butoxy group influence hydrolytic stability under varying pH conditions?

Methodological Answer:

The tert-butoxy group is prone to acid-catalyzed cleavage. To study stability:

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

Monitor degradation via HPLC at intervals (0–72 hrs).

Identify products (e.g., free carboxylic acid) using LC-MS.

At pH < 3, rapid hydrolysis occurs (t1/2 ~2 hrs), while neutral/basic conditions show stability >48 hrs. Kinetic data can inform storage and in vitro assay design .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often arise from solvent polarity or hydration states. A systematic approach includes:

Solvent Screening: Test solubility in DMSO, THF, EtOAc, and aqueous buffers (e.g., PBS) via sonication (30 min, 25°C).

Quantification: Use UV-Vis spectroscopy (λmax ~280 nm) with calibration curves.

Crystallography: Compare X-ray structures (if available) to assess hydration effects .

Document solvent purity, temperature, and equilibration time to ensure reproducibility .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

For structure-activity relationship (SAR) studies:

Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., kinases or GPCRs). Focus on the dihydroisoquinoline core’s π-π stacking and the ethylphenyl group’s hydrophobic interactions.

MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.

QSAR Modeling: Train models on analogs (e.g., PubChem CID 443875-50-1 ) to predict logP, pKa, and bioavailability .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

Scale-up challenges include exothermic esterification and Boc-deprotection. Mitigate via:

Process Optimization: Use flow chemistry for controlled mixing and heat dissipation.

Catalyst Screening: Test Pd(OAc)2/XPhos for Suzuki coupling efficiency.

In Situ Monitoring: ReactIR tracks intermediate formation (e.g., tert-butyl carbonate intermediates ).

Typical yields improve from 40% (lab scale) to >70% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.